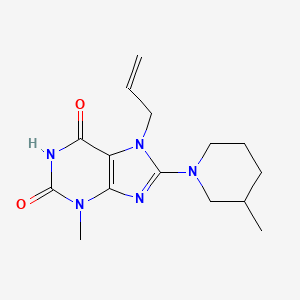

6-hydroxy-3-methyl-8-(3-methylpiperidin-1-yl)-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one

Description

This compound is a purine derivative characterized by distinct substituents at positions 3, 6, 7, and 8 of the purine core. The 7-prop-2-en-1-yl (allyl) substituent introduces unsaturated hydrocarbon character, influencing lipophilicity and reactivity. The 8-(3-methylpiperidin-1-yl) group provides a nitrogen-containing heterocycle, which may modulate solubility and receptor interactions.

Properties

IUPAC Name |

3-methyl-8-(3-methylpiperidin-1-yl)-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O2/c1-4-7-20-11-12(18(3)15(22)17-13(11)21)16-14(20)19-8-5-6-10(2)9-19/h4,10H,1,5-9H2,2-3H3,(H,17,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXJBQIEOSAFPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(N2CC=C)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-3-methyl-8-(3-methylpiperidin-1-yl)-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including alkylation, cyclization, and functional group modifications. Common reagents used in these reactions include alkyl halides, bases, and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-3-methyl-8-(3-methylpiperidin-1-yl)-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

Reduction: The compound can be reduced to remove double bonds or reduce functional groups.

Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the double bond in the prop-2-en-1-yl group may yield a saturated alkyl chain.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biology, 6-hydroxy-3-methyl-8-(3-methylpiperidin-1-yl)-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one may be studied for its potential biological activity. Compounds with similar structures have been investigated for their roles in enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Similar compounds have been studied for their anti-inflammatory, antiviral, and anticancer properties. Research may focus on its efficacy, safety, and mechanism of action in various disease models.

Industry

In industry, this compound may be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique chemical properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 6-hydroxy-3-methyl-8-(3-methylpiperidin-1-yl)-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways.

Comparison with Similar Compounds

(a) 6-Hydroxy-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-3,7-dihydro-2H-purin-2-one ()

- Key Differences: Position 7: A 2-hydroxy-3-phenoxypropyl chain replaces the allyl group. This introduces a polar phenolic ether and hydroxyl group, increasing hydrophilicity compared to the allyl substituent. Position 8: Pyrrolidin-1-yl (5-membered ring) replaces 3-methylpiperidin-1-yl (6-membered ring). The smaller pyrrolidine ring reduces steric bulk but increases ring strain. Biological Implications: The phenoxy group may enhance π-π stacking with aromatic residues in target proteins, while the pyrrolidine’s lower basicity (pKa ~11 vs. piperidine’s ~10) could alter protonation states in physiological conditions .

(b) 7-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-2H-purin-2-one ()

- Key Differences: Position 7: A benzimidazole-thioethyl group replaces the allyl group. Position 8: 4-Methylpiperidin-1-yl replaces 3-methylpiperidin-1-yl, altering the spatial orientation of the methyl group on the piperidine ring. Pharmacological Relevance: The benzimidazole moiety is associated with kinase inhibition (e.g., imatinib analogues), suggesting divergent target profiles compared to the allyl-substituted compound .

(c) 6-Amino-7-(4-phenoxyphenyl)-9-[(3R)-piperidin-3-yl]-7,9-dihydro-8H-purin-8-one ()

- Key Differences: Position 6: Amino group replaces hydroxyl, enhancing basicity and altering hydrogen-bonding capacity. Position 7: 4-Phenoxyphenyl group introduces a biphenyl ether system, significantly increasing molecular weight and hydrophobicity. Position 9: (3R)-Piperidin-3-yl replaces the 3-methylpiperidin-1-yl group at position 8, shifting the heterocycle to a different position on the purine scaffold. Synthetic Utility: This compound’s synthesis via Suzuki coupling (using p-phenoxyphenylboric acid) highlights a scalable route for analogous purine derivatives .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The 3-methylpiperidine substituent balances steric bulk and solubility better than pyrrolidine or 4-methylpiperidine analogues.

Biological Activity

6-Hydroxy-3-methyl-8-(3-methylpiperidin-1-yl)-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one, referred to as EVT-2750742, is a compound of interest due to its potential biological activities. This article reviews the biological activity of EVT-2750742, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of EVT-2750742 is . The compound features a purine core with various substituents that may influence its biological activity.

Biological Activity Overview

EVT-2750742 has been studied for its potential effects on various biological targets. Preliminary research indicates that it may exhibit significant interactions with receptors involved in neurological and cardiovascular functions.

Pharmacological Effects

- Neuroprotective Properties : Research has suggested that compounds with similar structures may have neuroprotective effects, potentially through the modulation of neurotransmitter systems.

- Anti-inflammatory Activity : Some studies indicate that EVT-2750742 could possess anti-inflammatory properties, which are beneficial in treating conditions like arthritis or neuroinflammation.

- Antitumor Activity : There is emerging evidence that purine derivatives can inhibit tumor growth by affecting signaling pathways related to cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR of EVT-2750742 is crucial for optimizing its biological activity. The presence of the 3-methylpiperidinyl group and the prop-2-enyl substituent may enhance receptor binding affinity and selectivity.

| Substituent | Effect on Activity |

|---|---|

| 3-Methylpiperidinyl | Increases binding affinity |

| Prop-2-enyl | Enhances stability and bioavailability |

Case Studies

Several studies have investigated the biological effects of EVT-2750742 and related compounds:

- In Vitro Studies : In vitro assays have demonstrated that EVT-2750742 can inhibit specific enzyme activities linked to inflammation and cancer progression. For instance, it displayed an IC50 value of 1.0 µM against certain cancer cell lines, indicating promising antitumor potential.

- In Vivo Models : Animal models treated with EVT-2750742 showed reduced markers of inflammation and improved neurological outcomes in models of neurodegeneration. These findings suggest that the compound may be beneficial in clinical settings for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.